molecular formula C4H7N3O4 B15197947 (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide

(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide

Cat. No.: B15197947
M. Wt: 161.12 g/mol
InChI Key: BXMBZPJCUFAAEX-NCGGTJAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes two hydroxyl groups and a carboxamide group attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide typically involves the cyclization of amino acids or their derivatives. One common method includes the reaction of an amino acid with an aldehyde under acidic conditions, followed by oxidation to form the desired imidazolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the stereoselectivity of the reaction. Enzymatic methods can be employed to convert precursor molecules into the desired product with high yield and purity. Additionally, continuous flow reactors may be used to scale up the production process while maintaining consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

(4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular function and gene expression.

Comparison with Similar Compounds

    (4R,5S)-4,5-Dihydroxy-2-oxazolidinone: Similar structure but with an oxazolidinone ring instead of an imidazolidine ring.

    (4R,5S)-4,5-Dihydroxy-2-thiazolidinone: Contains a thiazolidinone ring, differing in the presence of sulfur.

    (4R,5S)-4,5-Dihydroxy-2-pyrrolidinone: Features a pyrrolidinone ring, differing in the ring size and nitrogen positioning.

Uniqueness: (4R,5S)-4,5-Dihydroxy-2-oxoimidazolidine-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with various molecular targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C4H7N3O4

Molecular Weight

161.12 g/mol

IUPAC Name

(4R,5S)-4,5-dihydroxy-2-oxoimidazolidine-1-carboxamide

InChI

InChI=1S/C4H7N3O4/c5-3(10)7-2(9)1(8)6-4(7)11/h1-2,8-9H,(H2,5,10)(H,6,11)/t1-,2+/m1/s1

InChI Key

BXMBZPJCUFAAEX-NCGGTJAESA-N

Isomeric SMILES

[C@H]1([C@@H](N(C(=O)N1)C(=O)N)O)O

Canonical SMILES

C1(C(N(C(=O)N1)C(=O)N)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.